molecular formula C23H19Cl2N3O3 B11181527 3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide

3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide

Cat. No.: B11181527
M. Wt: 456.3 g/mol
InChI Key: QCJBJOVUROTNAG-UHFFFAOYSA-N
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Description

3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including dichloro, dimethylamino, benzoxazole, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide typically involves multiple steps. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with 2-[4-(dimethylamino)phenyl]-1,3-benzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide is unique due to the presence of the benzoxazole moiety, which imparts distinct chemical and biological properties. This moiety enhances its potential as a fluorescent probe and contributes to its diverse pharmacological activities .

Properties

Molecular Formula

C23H19Cl2N3O3

Molecular Weight

456.3 g/mol

IUPAC Name

3,5-dichloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H19Cl2N3O3/c1-28(2)16-7-4-13(5-8-16)23-27-19-12-15(6-9-20(19)31-23)26-22(29)14-10-17(24)21(30-3)18(25)11-14/h4-12H,1-3H3,(H,26,29)

InChI Key

QCJBJOVUROTNAG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl

Origin of Product

United States

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